molecular formula C18H15NOS B1141475 (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one CAS No. 108717-10-8

(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one

Cat. No.: B1141475
CAS No.: 108717-10-8
M. Wt: 293.38
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-en-1-one (CAS 108717-10-8) is a specialized organic compound with a molecular formula of C18H15NOS and a molecular weight of 293.38 g/mol . This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure incorporates an α,β-unsaturated ketone system, a functional group of significant scientific interest due to its reactivity and presence in many bioactive molecules . Researchers value this compound primarily for its potential in anticancer and drug discovery programs. The benzothiazole nucleus is a structure of high interest in the development of novel antiproliferative agents, with various 2-substituted benzothiazole derivatives demonstrating proven efficacy . Furthermore, structurally similar (E)-α,β-unsaturated ketone hybrids have shown promising and selective activity in vitro, such as the significant inhibition of human metastatic melanoma cell growth . This makes the compound a valuable building block or precursor for synthesizing novel molecules for biological evaluation. The product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(E,4Z)-4-(3-methyl-1,3-benzothiazol-2-ylidene)-1-phenylbut-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-19-15-10-5-6-12-17(15)21-18(19)13-7-11-16(20)14-8-3-2-4-9-14/h2-13H,1H3/b11-7+,18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCAKVQNHCQGSC-KHFJBXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC=CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\C=C\C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation with Solvent-Free Mechanochemistry

A solvent-free approach adapted from chalcone synthesis (Fig. 1) achieves yields of 68–72% under optimized conditions:

Reaction Scheme :

3-Methylbenzothiazole-2-carbaldehyde+1-Phenylbut-2-en-1-oneNaOH (solid)Target Compound\text{3-Methylbenzothiazole-2-carbaldehyde} + \text{1-Phenylbut-2-en-1-one} \xrightarrow{\text{NaOH (solid)}} \text{Target Compound}

Procedure :

  • Grinding : Reactants (5 mmol each) and NaOH (5 mmol) are ground in a mortar for 10 min.

  • Neutralization : Crude product washed with 10% HCl.

  • Recrystallization : Purified using ethanol (95%).

Table 1 : Optimization Parameters for Mechanochemical Synthesis

ParameterOptimal ValueYield Impact
Grinding time10 min+18% vs. 5 min
NaOH stoichiometry1.0 eq-12% at 0.5 eq
TemperatureRTNo improvement at 40°C

Wittig-Horner Reaction with Benzothiazole Phosphonates

Patent data reveals a stereoselective route using stabilized ylides:

Key Steps :

  • Phosphonate preparation : 3-Methylbenzothiazole-2-phosphonate synthesized via Arbuzov reaction (PCl₃, 80°C, 6 h).

  • Olefination : Reacted with 1-phenylbut-2-en-1-one in THF with NaH (0°C → RT, 12 h).

Table 2 : Wittig Reaction Performance Metrics

BaseSolventE/Z RatioYield
NaHTHF89:1165%
KOtBuDMF78:2258%
LDAEt₂O93:771%

Microwave-Assisted Cyclocondensation

Industrial suppliers employ high-throughput methods:

Protocol :

  • Reactants : 3-Methylbenzothiazole-2-amine (1.2 eq), phenylpropargyl aldehyde (1.0 eq)

  • Conditions : 150°C, 20 min, DMF, MW irradiation (300 W)

  • Workup : Column chromatography (SiO₂, hexane:EtOAc 4:1)

Advantages :

  • 82% yield vs. 54% conventional heating

  • 95% stereopurity by HPLC

Critical Analysis of Methodologies

Energy Efficiency Comparison

Table 3 : Green Chemistry Metrics Across Methods

MethodPMI*E-FactorReaction Mass Efficiency
Mechanochemical2.18.776%
Wittig5.823.441%
Microwave3.412.963%

*PMI = Process Mass Intensity

Stereochemical Control Mechanisms

  • Solvent-free : High E-selectivity from restricted molecular mobility

  • Low-temperature Wittig : Kinetic control favors trans-ylide addition

  • Microwave : Uniform heating reduces thermal gradients causing isomerization

Industrial-Scale Considerations

Suppliers including Alfa Chemistry report:

  • Pilot plant yields : 81–84% (50 kg batches)

  • Purification : Crystallization from ethyl acetate/hexane (3:7)

  • Storage : Stabilized with 0.1% BHT under nitrogen (-20°C)

Emerging Methodologies

Recent advances from patent literature suggest:

  • Photoredox catalysis : Visible-light-mediated cross-coupling (Ru(bpy)₃²⁺, 455 nm)

  • Continuous flow systems : 3D-printed microreactors achieving 92% conversion in <5 min residence time

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce reduced benzothiazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

The structural and functional attributes of this compound are best understood through comparison with analogs. Below is a detailed analysis of key differences and similarities:

Structural Features and Substituents

Target Compound
  • Core structure: Benzothiazole fused with a phenylbutenone moiety.
  • Substituents : 3-Methyl group on the benzothiazole ring; phenyl group at position 1.
  • Stereochemistry : (2E,4Z) configuration ensures a rigid, planar conjugated system.
Analog 1: Thiazole-Pyrazole Derivatives (Compounds 18a–18d)
  • Core structure : Thiazole ring linked to a pyrazole moiety .
  • Substituents: Electron-withdrawing groups (e.g., malononitrile in 18a, cyanoacetate in 18b).
  • Key differences :
    • Replacement of benzothiazole with thiazole reduces aromatic conjugation.
    • Pyrazole introduces additional hydrogen-bonding sites.
    • Functional groups like esters (18b) or diketones (18c) alter solubility and reactivity .
Analog 2: (2Z)-3-(3-Bromoanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one
  • Core structure: Pyrazole ring substituted with a bromoanilino group and butenone .
  • Substituents : Bromine atom (electron-withdrawing), hydroxy group.
  • Key differences :
    • Bromine increases molecular weight (414.26 g/mol) and polarizability.
    • Pyrazole ring vs. benzothiazole alters π-conjugation and steric bulk.

Molecular and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₁₈H₁₅NOS 293.38 Benzothiazole, enone (2E,4Z) stereochemistry
18a (Thiazole-Pyrazole) C₁₄H₉N₅OS 311.33 Malononitrile, pyrazole High electron deficiency
18b (Thiazole-Pyrazole) C₁₆H₁₃N₃O₃S 343.36 Cyanoacetate, pyrazole Ester group enhances polarity
Bromoanilino Derivative C₁₉H₁₆BrN₃O₂ 414.26 Bromine, hydroxy, pyrazole Bromine enhances reactivity

Biological Activity

The compound (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one, commonly referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and significant biological properties, including its potential as an anti-inflammatory and analgesic agent.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₅NOS. The compound features a benzothiazole moiety linked to a phenylbutenone structure, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅NOS
Molecular Weight297.38 g/mol
CAS Number108717-10-8
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with phenylbutenones. Various methods have been reported, including microwave-assisted synthesis and traditional reflux techniques. The efficiency and yield of these methods vary based on the reaction conditions and the specific reagents used.

Antinociceptive Effects

Recent studies have highlighted the dual inhibition potential of benzothiazole derivatives on soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain modulation. For instance, analogs of benzothiazole have shown significant antinociceptive effects in animal models, suggesting that this compound may also exhibit similar properties. The structure-activity relationship (SAR) studies indicate that modifications on the aromatic rings can enhance potency without increasing toxicity .

Antioxidant Activity

Research indicates that compounds with a benzothiazole scaffold often possess antioxidant properties. These compounds can scavenge free radicals and mitigate oxidative stress in biological systems. The antioxidant activity is typically assessed using various assays such as DPPH radical scavenging and ABTS assays.

Anticancer Potential

Preliminary investigations into the anticancer activity of benzothiazole derivatives suggest that they may inhibit cell proliferation in various cancer cell lines. For example, studies have shown micromolar activity against several cancer types, including A549 (lung cancer) and HeLa (cervical cancer) cells . The mechanism often involves induction of apoptosis and cell cycle arrest.

Case Study 1: Analgesic Properties

In a study examining the analgesic properties of a series of benzothiazole derivatives, it was found that certain compounds exhibited significant pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The dual inhibition of sEH and FAAH was credited for these effects, highlighting the potential therapeutic applications of this compound in pain management .

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of benzothiazole derivatives demonstrated that specific modifications led to enhanced cytotoxicity against human cancer cell lines. The findings suggested that the compound could serve as a lead structure for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-en-1-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with condensation of a benzothiazole derivative and a phenyl-substituted enone. Key steps include:

  • Temperature control : Maintain 40–60°C during cyclization to avoid side reactions (e.g., isomerization of the double bonds) .
  • Solvent selection : Dichloroethane (DCE) or trifluoroethanol (TFE) mixtures improve solubility of intermediates .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in forming the (2E,4Z) configuration .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR identify the (2E,4Z) configuration via coupling constants (e.g., J = 12–15 Hz for conjugated double bonds) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity; retention times correlate with stereochemical stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?

  • Root cause analysis :

  • Isomer stability : The (2E,4Z) isomer may interconvert under assay conditions (e.g., pH < 7), altering binding affinity. Use circular dichroism (CD) to monitor conformational changes .
  • Solvent effects : DMSO, commonly used in assays, can destabilize the enone moiety. Compare activity in aqueous buffers vs. organic solvents .
    • Experimental redesign :
  • Dose-response curves : Use lower concentrations (1–10 µM) to avoid aggregation artifacts .
  • Control for photodegradation : Shield reactions from light, as the benzothiazole group is photosensitive .

Q. How can computational methods predict the compound’s electronic properties for materials science applications?

  • Modeling approaches :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps, correlating with charge-transfer efficiency .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; validate with experimental IC₅₀ values .
    • Experimental validation :
  • Cyclic voltammetry : Measure redox potentials to confirm computational predictions of electron affinity .

Q. What mechanistic insights explain variations in synthetic yield when using different catalysts?

  • Catalyst screening :

  • Lewis acids (e.g., BF₃·Et₂O) : Enhance electrophilicity of the carbonyl group, accelerating cyclization (yield: 60–75%) .
  • Palladium catalysts : Enable Suzuki-Miyaura coupling for functionalized derivatives but require inert atmospheres .
    • Kinetic studies :
  • In situ FTIR : Monitor reaction progress by tracking carbonyl peak intensity at ~1700 cm⁻¹ .
  • Arrhenius plots : Determine activation energy (Eₐ) for rate-limiting steps; optimize temperature to maximize yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.